8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3-nitroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-9-4-5(11(12)13)10(6)3-2-8-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXTVVGOGFVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Chemistry of 8 Methoxy 3 Nitroimidazo 1,2 a Pyrazine
Strategic Retrosynthesis and Identification of Key Precursors for the Imidazo[1,2-a]pyrazine (B1224502) Nucleus
The synthetic strategy for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is best understood through retrosynthesis, which deconstructs the target molecule into simpler, commercially available starting materials. The core of the molecule is the imidazo[1,2-a]pyrazine nucleus.
A primary disconnection strategy for the imidazo[1,2-a]pyrazine ring system targets the bonds formed during the cyclization step. The most common and traditional approach involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. ucl.ac.uknih.gov This identifies two key precursor types:
A 2-aminopyrazine core: This component provides the pyrazine (B50134) ring and the nitrogen atom at position 1 of the final fused heterocyclic system. For the target molecule, a precursor already containing the C-8 methoxy (B1213986) group, such as 2-amino-3-methoxypyrazine, could be envisioned. Alternatively, a pyrazine with a leaving group at the C-3 position (which will become the C-8 position of the imidazo[1,2-a]pyrazine) is a crucial precursor. For instance, 2-amino-3-chloropyrazine is a common starting material. nih.gov
A two-carbon electrophilic synthon: This component forms the imidazole (B134444) portion of the fused ring. Typically, an α-haloketone or α-haloaldehyde is used, which reacts with the 2-aminopyrazine to form the bicyclic structure.
An alternative retrosynthetic analysis points towards multicomponent reaction strategies. For example, an iodine-catalyzed, one-pot, three-component condensation can yield the imidazo[1,2-a]pyrazine scaffold. rsc.orgnih.gov This approach identifies the following key precursors:
A 2-aminopyrazine
An aryl aldehyde
An isocyanide
This multicomponent approach offers a more convergent and potentially more efficient route to the core nucleus.
Comprehensive Analysis of Cyclization Reactions and Ring Closure Strategies for Pyrazine Formation
The construction of the imidazo[1,2-a]pyrazine ring system is centered on the cyclization reaction that fuses the imidazole ring onto the pyrazine core. The classical method, often referred to as the Tschitschibabin reaction for the related imidazo[1,2-a]pyridine (B132010) synthesis, involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound. ucl.ac.ukbio-conferences.org
The mechanism proceeds in several steps:
N-Alkylation: The ring nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound. This forms a pyridinium-like intermediate.
Cyclization: The exocyclic primary amino group then attacks the carbonyl carbon in an intramolecular condensation reaction.
Dehydration/Aromatization: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system. An E1cB mechanism is proposed for the final aromatization step. ucl.ac.uk
More contemporary methods utilize different cyclization strategies. An efficient iodine-catalyzed method involves a one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgnih.gov A plausible mechanism involves the initial condensation of the 2-aminopyrazine with the aldehyde to form an imine. This is activated by the iodine catalyst, facilitating a nucleophilic attack by the isocyanide, which is followed by a [4+1] cycloaddition to generate the fused heterocyclic system. rsc.org
Direct and Indirect Functionalization Approaches for Methoxy Group Introduction at Position C-8
Direct Functionalization via Nucleophilic Aromatic Substitution (SNAr): This is a common and effective strategy. It requires a precursor with a suitable leaving group, such as a halogen (chloro or bromo), at the C-8 position. The electron-withdrawing nature of the nitrogen atom at position 7 activates the C-8 position for nucleophilic attack. ucl.ac.uk
From a Halogenated Precursor: The reaction of an 8-bromo- or 8-chloroimidazo[1,2-a]pyrazine derivative with sodium methoxide in a suitable solvent (e.g., methanol or DMSO) leads to the displacement of the halide and the formation of the 8-methoxy product. Research has shown that in 6,8-dibromoimidazo[1,2-a]pyrazine, treatment with sodium methylate selectively substitutes the bromine atom at position 8. researchgate.net Similarly, the selective displacement of an 8-chloro group by amines has been demonstrated, supporting the feasibility of this reaction with methoxide. nih.gov
Indirect Functionalization via Precursor Modification: An alternative is to introduce the methoxy group onto the pyrazine ring before the cyclization reaction.
Starting with a Methoxy-Substituted Pyrazine: The synthesis can begin with a precursor like 2-amino-3-methoxypyrazine. This aminopyrazine can then be subjected to cyclization with an appropriate α-halocarbonyl to build the imidazo[1,2-a]pyrazine core, carrying the C-8 methoxy group into the final structure. This approach avoids a late-stage functionalization step but depends on the accessibility of the substituted pyrazine starting material.
Regioselective Nitration Methodologies at Position C-3: Mechanistic Insights and Reaction Condition Optimization
The final key functionalization is the introduction of a nitro group at the C-3 position. This is achieved via an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyrazine system exhibits distinct regioselectivity in such reactions.
Mechanistic Insights and Regioselectivity: The imidazole portion of the fused ring is more electron-rich than the pyrazine portion and is therefore more susceptible to electrophilic attack. Between the possible positions on the imidazole ring (C-2 and C-3), substitution is strongly favored at C-3. stackexchange.com This preference can be explained by examining the stability of the Wheland intermediate (the carbocation intermediate) formed upon attack by the electrophile.
Attack at C-3: When the electrophile (NO₂⁺) attacks the C-3 position, the resulting positive charge can be delocalized without disrupting the aromatic sextet of the adjacent pyrazine ring. This leads to a more stable intermediate. stackexchange.com
Attack at C-2: Attack at the C-2 position leads to a less stable intermediate where maintaining aromaticity in the six-membered ring is not as favorable. stackexchange.com
Furthermore, the presence of an electron-donating group, such as the methoxy group at C-8, enhances the electron density of the heterocyclic system and further activates the ring towards electrophilic substitution, particularly at the C-3 position. nih.gov
Reaction Condition Optimization: Aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.commasterorganicchemistry.com
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com
Reaction Conditions: The reaction is typically performed at controlled, often low, temperatures (e.g., 0-10 °C) to prevent over-nitration and side reactions. beilstein-journals.org The reaction progress is monitored until the starting material is consumed. The product is then isolated by quenching the reaction mixture in ice water, followed by filtration or extraction. Optimization involves adjusting the ratio of acids, temperature, and reaction time to maximize the yield of the desired 3-nitro product while minimizing the formation of impurities.
Exploration of Alternative Synthetic Routes and Comparative Evaluation of Yields and Efficiencies
Several synthetic pathways can be envisioned for this compound. A comparative evaluation highlights the advantages and disadvantages of each approach.
| Route | Description | Advantages | Disadvantages |
| Route A: Linear Synthesis | 1. Start with 2-amino-3-chloropyrazine. 2. Cyclization with an α-haloketone to form 8-chloroimidazo[1,2-a]pyrazine. 3. Nucleophilic substitution with sodium methoxide to give 8-methoxyimidazo[1,2-a]pyrazine. 4. Nitration at C-3. nih.gov | Utilizes common starting materials. Each step is a well-established reaction type. | Longer linear sequence can lead to lower overall yield. |
| Route B: Convergent Synthesis | 1. Start with 2-amino-3-methoxypyrazine. 2. Cyclization with an α-haloketone to directly form 8-methoxyimidazo[1,2-a]pyrazine. 3. Nitration at C-3. | Shorter reaction sequence. May offer higher overall yield. | Depends on the commercial availability and cost of 2-amino-3-methoxypyrazine. |
| Route C: Late-Stage Halogenation/Nitration | 1. Synthesize 8-methoxyimidazo[1,2-a]pyrazine via Route A or B. 2. Introduce the nitro group via nitration. | Standard and predictable nitration regioselectivity. stackexchange.com | Nitration is a hazardous reaction that requires careful control. |
| Route D: Multicomponent Reaction | 1. One-pot synthesis of a substituted imidazo[1,2-a]pyrazine core from 2-aminopyrazine, an aldehyde, and an isocyanide. rsc.orgnih.gov 2. Subsequent functionalization (methoxylation and nitration). | High atom economy and operational simplicity. Can rapidly build molecular diversity. | The initial product may require several subsequent steps to arrive at the target molecule. Yields can be variable. |
The choice of the optimal route depends on factors such as starting material cost, scalability, safety, and desired purity. For laboratory-scale synthesis, Route B might be preferred for its efficiency if the starting material is accessible. For industrial production, Route A might be more practical due to the use of more common bulk chemicals.
Process Development and Scale-Up Strategies for Generating Preclinical Research Batches
Transitioning the synthesis of this compound from laboratory scale to the production of preclinical research batches requires careful consideration of process development and scale-up strategies.
Hazard Analysis: The nitration step is highly exothermic and can be hazardous if not properly controlled. byjus.com A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to understand the heat flow and potential for thermal runaway. For scale-up, continuous flow reactors are often employed for nitration reactions, as they offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reaction mixture at any given time, and better control over reaction parameters. beilstein-journals.org
Reagent Selection and Stoichiometry: On a larger scale, the cost and handling of reagents become critical. Optimizing the stoichiometry of reagents, especially in the nitration and cyclization steps, is necessary to maximize yield and minimize waste.
Solvent Selection and Work-up: Solvents used in the lab may not be suitable for large-scale production due to cost, toxicity, or disposal issues. The process should be optimized to use safer, more environmentally friendly solvents. The work-up procedure, including quenching, extraction, and crystallization, must be robust and scalable to ensure consistent product quality and facilitate easy isolation.
Crystallization and Purification: Developing a reliable crystallization procedure is crucial for obtaining the final product with high purity and a consistent physical form (e.g., crystal habit, particle size), which is important for subsequent formulation studies.
Impurity Profiling, Identification, and Control in the Synthetic Manufacturing Process
A comprehensive impurity profile is a critical component of process development, ensuring the quality and safety of the final compound. Potential impurities in the synthesis of this compound can arise from various sources.
| Potential Impurity | Origin | Control Strategy |
| Unreacted Starting Materials | Incomplete reaction in any of the synthetic steps (e.g., residual 8-chloro or 8-methoxy precursor). | Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. Purify intermediates. |
| Positional Isomers | Potential for nitration at other positions on the ring, although C-3 is strongly preferred. stackexchange.com | Precise control of nitration conditions (temperature, acid concentration) to maximize regioselectivity. |
| Over-nitrated Products | Introduction of a second nitro group under harsh nitration conditions. | Use of mild nitrating agents or strict control of temperature and reaction time. |
| By-products from Cyclization | If an unsymmetrical α-haloketone is used, formation of regioisomeric products is possible. ucl.ac.uk | Use of symmetrical reagents (e.g., α-haloacetaldehyde) or separation of isomers via chromatography or crystallization. |
| Hydrolysis Products | Potential hydrolysis of the nitro or methoxy group under harsh acidic or basic work-up conditions. | Control of pH and temperature during work-up and isolation procedures. |
| Residual Solvents and Reagents | Solvents and reagents carried over from the final steps. | Effective drying and purification of the final product. |
Analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect, identify, and quantify these impurities. Control strategies involve optimizing reaction conditions to minimize their formation and implementing effective purification steps to remove them to acceptable levels.
Application of Green Chemistry Principles in the Sustainable Synthesis of this compound
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries has spurred the development of greener synthetic routes for pharmacologically significant molecules like this compound. The application of green chemistry principles to its synthesis focuses on minimizing environmental impact by reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. This section explores sustainable approaches to the key synthetic steps involved in producing this compound, namely the formation of the 8-methoxyimidazo[1,2-a]pyrazine precursor and its subsequent nitration.
Sustainable Synthesis of the 8-Methoxyimidazo[1,2-a]pyrazine Precursor
The synthesis of the imidazo[1,2-a]pyrazine core is a critical step where green chemistry principles can be effectively implemented. Traditional methods often involve lengthy reaction times, harsh conditions, and the use of toxic solvents. Modern sustainable alternatives, such as microwave-assisted synthesis and the use of eco-friendly solvents, offer significant advantages.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. researchgate.net The synthesis of imidazo[1,2-a]pyrazine derivatives can be efficiently achieved through microwave-assisted condensation reactions. For instance, the reaction of 2-aminopyrazines with α-haloketones, a common method for constructing the imidazo[1,2-a]pyrazine scaffold, can be significantly accelerated under microwave heating. researchgate.net This technology allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.
Use of Greener Solvents:
The following table summarizes a comparison of traditional and greener approaches for the synthesis of the imidazo[1,2-a]pyrazine core, based on findings for analogous compounds.
| Parameter | Traditional Method | Green Method (Microwave-Assisted) |
| Heating | Conventional heating (oil bath) | Microwave irradiation |
| Reaction Time | Several hours to days | Minutes to a few hours researchgate.net |
| Solvent | Often hazardous organic solvents | Eco-friendly solvents (e.g., water, ethanol, eucalyptol) researchgate.net |
| Energy Consumption | High | Low |
| Yield | Moderate to good | Often higher yields researchgate.net |
| Work-up | Often complex | Simpler, leading to less waste |
Interactive Data Table: Comparison of Synthetic Methods for Imidazo[1,2-a]pyrazine Core Note: Data is illustrative and based on syntheses of similar imidazo[1,2-a]pyrazine derivatives.
Greener Approaches to the Nitration of 8-Methoxyimidazo[1,2-a]pyrazine
The introduction of a nitro group at the 3-position of the imidazo[1,2-a]pyrazine ring is a key final step in the synthesis of the target compound. Conventional nitration methods typically employ a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant amounts of acidic waste and poses safety risks. Green chemistry offers several safer and more sustainable alternatives for this electrophilic aromatic substitution.
Solid Acid Catalysts and Alternative Nitrating Agents:
The use of solid acid catalysts can circumvent the need for corrosive mineral acids. Materials like montmorillonite clay can be used as supports for nitrating agents, facilitating cleaner reactions. mdpi.com Bismuth nitrate supported on silica gel or other solid supports has been shown to be an effective nitrating agent, often in conjunction with microwave irradiation. mdpi.com This approach minimizes the use of strong acids and simplifies the work-up procedure, as the catalyst can be removed by simple filtration.
Another green alternative is the use of metal nitrates, such as calcium nitrate, in the presence of a less hazardous acid like acetic acid. nih.gov This system can effectively nitrate aromatic compounds, including phenols, under microwave irradiation, offering a much safer protocol compared to the traditional nitric/sulfuric acid mixture. nih.govmdpi.com
Solvent-Free Nitration:
Solvent-free, or solid-state, reactions represent a highly desirable green chemistry approach as they eliminate solvent waste entirely. mdpi.com Nitration reactions can be carried out under solvent-free conditions, for example, by grinding the reactants together or by using a minimal amount of a recyclable catalyst. These methods are not only environmentally friendly but can also lead to improved selectivity and higher yields.
The table below presents a comparative overview of conventional and green nitration methodologies that could be applied to the synthesis of this compound.
| Parameter | Conventional Nitration | Green Nitration (e.g., Supported Bismuth Nitrate with Microwaves) |
| Reagents | Concentrated HNO₃/H₂SO₄ | Bismuth nitrate on a solid support (e.g., silica gel, clay) mdpi.com |
| Conditions | Often requires low temperatures and careful addition | Microwave irradiation, often at atmospheric pressure mdpi.com |
| Waste | Large quantities of acidic waste | Minimal waste, catalyst can be recycled mdpi.com |
| Safety | Highly corrosive and hazardous reagents | Safer reagents and conditions |
| Reaction Time | Can be lengthy | Typically very short (minutes) mdpi.com |
| Selectivity | Can lead to over-nitration or side products | Often higher selectivity |
Interactive Data Table: Comparison of Nitration Methods Note: Data is illustrative and based on nitration of analogous aromatic and heterocyclic compounds.
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Investigation of Structural Modifications on the Imidazo[1,2-a]pyrazine (B1224502) Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in drug discovery, offering multiple positions for substitution to modulate its biological profile. rsc.orgtsijournals.com Systematic modifications have been explored at positions C-2, C-3, C-6, and C-8 to understand their impact on activity. For instance, the introduction of aryl groups at the C-2 and C-3 positions has been a common strategy. ucl.ac.uk Synthetic routes have been developed to allow for the regioselective introduction of substituents at these positions, enabling a thorough investigation of the SAR. researchgate.net
Elucidation of the Methoxy (B1213986) Substituent's Role at Position C-8 in Modulating Biological Activity and Target Interactions
The substituent at the C-8 position of the imidazo[1,2-a]pyrazine scaffold plays a crucial role in determining the compound's biological activity and selectivity. While extensive research has been conducted on 8-amino and 8-piperazinyl derivatives, the specific role of an 8-methoxy group is less documented but can be inferred from general medicinal chemistry principles. researchgate.netnih.govnih.gov
The methoxy group is a relatively small, electron-donating group. Its presence at C-8 can influence the electronic distribution within the heterocyclic ring system, potentially modulating the binding affinity of the molecule to its biological target. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, which could be a critical interaction within a receptor's binding pocket. In the context of developing inhibitors for specific targets like the VirB11 ATPase, modifications at the C-8 position with various amines have been shown to be critical for potency. researchgate.netnih.gov The replacement of these larger amine groups with a smaller methoxy group would undoubtedly alter the steric and electronic profile, leading to a different spectrum of activity and target interactions.
Assessment of the Nitro Group's Significance at Position C-3 in Mediating Molecular Recognition and Efficacy
The nitro group is a key functional group in many antimicrobial and anticancer agents. nih.gov Its presence at the C-3 position of the imidazo[1,2-a]pyrazine scaffold is expected to be a major determinant of the molecule's biological activity. The mode of action of nitro-containing compounds often involves the bioreductive activation of the nitro group to form reactive radical species that can damage cellular macromolecules such as DNA and proteins. nih.gov This mechanism is responsible for the broad-spectrum activity of many nitroimidazole antibiotics. nih.gov
In the context of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, the nitro group at C-3 is likely essential for its intended biological effect, particularly if the compound is designed as an antimicrobial or antiparasitic agent. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazo[1,2-a]pyrazine ring, which can affect its interaction with target enzymes or receptors. SAR studies on related 3-nitroimidazo[1,2-a]pyridine (B1296164) series have highlighted the importance of this pharmacophore in antileishmanial activity. acs.org
Detailed SAR Studies Correlating Specific Analog Substituents with Preclinical Biological Efficacy
In another study focusing on AMPAR negative modulators, the replacement of a phenol (B47542) group with a methoxy group at a position analogous to C-3 resulted in a dramatic decrease in potency, highlighting the importance of a hydrogen-bond donor at that position for that specific target. nih.gov This underscores the context-dependent nature of SAR.
The following table illustrates the SAR of a series of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, demonstrating how modifications to the scaffold impact potency. nih.gov
| Compound | Substitution at C-7 | IC50 (nM) |
| Analog 1 | H | >10000 |
| Analog 2 | F | 1340 |
| Analog 3 | Cl | 237 |
| Analog 4 | CH3 | 9.68 |
| Compound 7 | CF3 | 5.70 |
This table is representative of SAR studies on the imidazo[1,2-a]pyrazine scaffold and does not directly represent analogs of this compound.
Identification of Key Pharmacophoric Features and Critical Residues for Target-Ligand Interactions
A pharmacophore model for a specific compound class describes the essential steric and electronic features required for optimal interaction with a biological target. For the imidazo[1,2-a]pyrazine scaffold, the key pharmacophoric features are highly dependent on the target being addressed.
For example, in the development of inhibitors for the VirB11 ATPase HP0525, the imidazo[1,2-a]pyrazine core acts as an ATP mimic. ucl.ac.uk In this context, the nitrogen atoms of the heterocyclic system are likely key hydrogen bond acceptors, and substituents at C-2, C-3, and C-8 are crucial for establishing specific interactions within the ATP binding site. ucl.ac.ukresearchgate.net
In the case of Gαq/11 inhibitors, the imidazo[1,2-a]pyrazine core serves as a scaffold to position key interacting moieties. nih.govresearchgate.net Docking studies for these inhibitors would reveal critical residues in the Gαq protein that form hydrogen bonds or hydrophobic interactions with the ligand. For this compound, identifying its specific biological target would be the first step in delineating its pharmacophoric features and the critical residues involved in its binding.
Rational Design Strategies for Enhancing Selectivity, Potency, and Preclinical Efficacy of Analogues
Rational drug design relies on a deep understanding of the SAR and the three-dimensional structure of the target-ligand complex. For the imidazo[1,2-a]pyrazine class of compounds, several strategies can be employed to enhance their pharmacological properties.
Structure-Based Drug Design: If the crystal structure of the target protein is known, computational techniques like docking can be used to predict the binding mode of this compound. This information can then guide the design of new analogs with improved complementarity to the binding site, enhancing potency and selectivity. nih.gov
Scaffold Hopping: In some cases, the imidazo[1,2-a]pyrazine core can be replaced with an isosteric scaffold, such as pyrazolo[1,5-c]pyrimidine, to improve pharmacokinetic properties like metabolic stability and reduce efflux liabilities, as demonstrated in the development of AMPAR modulators. nih.gov
Bioisosteric Replacement: The methoxy group at C-8 or the nitro group at C-3 could be replaced with other functional groups that have similar steric and electronic properties but may offer advantages in terms of metabolic stability, solubility, or target interactions. For example, the nitro group could be replaced with a cyano or sulfone group to explore different electronic profiles while maintaining its electron-withdrawing character.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule in a bioactive conformation, which can lead to a significant increase in potency and selectivity. acs.org
By systematically applying these design principles, it is possible to optimize the lead compound, this compound, to develop analogs with superior preclinical efficacy.
Molecular and Cellular Mechanisms of Action of 8 Methoxy 3 Nitroimidazo 1,2 a Pyrazine
Identification and Validation of Direct Molecular Targets and Binding Affinities
The activity of nitroimidazoles, including derivatives of imidazo[1,2-a]pyrazine (B1224502), is largely dependent on their nature as prodrugs. These compounds require intracellular reductive activation to exert their effects. nih.govresearchgate.net In the context of Mycobacterium tuberculosis, the primary activating enzyme is the deazaflavin-dependent nitroreductase (Ddn). nih.govacs.org This enzyme catalyzes the reduction of the nitro group on the imidazole (B134444) ring, a critical step for the compound's bioactivity.
The process of activation can be described as follows:
The prodrug, 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, diffuses into the bacterial cell.
Inside the cell, the Ddn enzyme, utilizing the cofactor F420H2, reduces the nitro group of the compound. nih.gov
This reduction leads to the formation of highly reactive nitrogen species, including nitric oxide (NO). nih.gov
It is these reactive species, rather than the parent compound, that interact with and damage various cellular macromolecules. Therefore, the direct molecular target of the activation process is the Ddn enzyme, for which the nitroimidazole acts as a substrate. The binding affinity and kinetics of Ddn for nitroimidazole substrates have been studied, showing that variations in the Ddn enzyme across different mycobacterial species can affect the efficiency of activation. nih.gov
While Ddn is a key activator in Mycobacterium tuberculosis, other nitroreductases can play a role in different organisms. unimib.itplos.org For instance, in hypoxic cancer cells, nitroimidazoles are activated by cellular nitroreductases, leading to covalent binding to cellular proteins. nih.govnih.gov
Analysis of Enzyme Inhibition, Activation, and Allosteric Modulation Profiles
In other contexts, such as hypoxic tumor cells, activated nitroimidazoles have been shown to inhibit the catalytic activity of key enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST). nih.govnih.gov This inhibition occurs through covalent adduction to the enzymes, thereby disrupting critical cellular pathways like glycolysis and detoxification.
It is important to note that the parent compound, this compound, is not an enzyme inhibitor itself but rather a precursor to the active inhibitory species.
Characterization of Receptor Binding Kinetics and Ligand-Receptor Complex Formation
The mechanism of action of this compound does not typically involve classical receptor-ligand binding in the traditional sense of targeting a specific cell surface or nuclear receptor to elicit a signaling cascade. Instead, its primary interaction is as a substrate for the activating enzyme, Ddn.
However, other derivatives of the imidazo[1,2-a]pyrazine scaffold have been shown to interact with specific receptors. For example, piperazinylimidazo[1,2-a]pyrazines have demonstrated selective affinity for α-adrenergic receptor subtypes, and other derivatives have been developed as selective AMPA receptor modulators. nih.govnih.gov These examples highlight the versatility of the imidazo[1,2-a]pyrazine core in drug design, although the nitro-substituted variant discussed here operates through a different, activation-dependent mechanism.
Investigation of Perturbations in Intracellular Signaling Pathways and Downstream Cellular Events
The activation of this compound initiates a cascade of downstream cellular events, primarily mediated by the generation of reactive nitrogen species (RNS). nih.gov The release of nitric oxide (NO) and other reactive intermediates leads to widespread cellular damage.
Key downstream events include:
Respiratory Poisoning: The RNS can interfere with the electron transport chain, leading to respiratory poisoning and a shutdown of cellular energy production. nih.gov
DNA Damage: Reactive species can cause damage to DNA, leading to mutations and the induction of DNA repair pathways. nih.gov
Protein Damage: Covalent adduction of activated nitroimidazole metabolites to proteins can lead to loss of function and disruption of various cellular processes. nih.govnih.govnih.gov
In the context of cancer cells, nitroimidazole activation under hypoxic conditions has been shown to alter cell morphology, slow down cell cycle progression, and induce replication stress. nih.gov
Modulation of Gene Expression and Protein Synthesis at the Transcriptional and Translational Levels
The cellular damage induced by activated this compound can lead to significant changes in gene expression and protein synthesis. The widespread damage to DNA and proteins can trigger stress response pathways and ultimately inhibit protein synthesis. nih.gov
Studies on related pyrazine (B50134) derivatives in cancer cells have shown modulation of genes involved in apoptosis, such as the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of pro-apoptotic proteins like Bax. rjeid.comnih.gov While these studies were not on the specific nitro-substituted compound, they indicate that the broader class of pyrazine-containing molecules can have significant effects at the transcriptional level.
Furthermore, proteomic analyses of cells treated with nitroimidazoles have revealed the dysregulation of numerous proteins, indicating a broad impact on cellular proteostasis. nih.gov
Studies on Cellular Uptake, Intracellular Localization, and Subcellular Distribution in Preclinical Models
For this compound to be effective, it must first be taken up by the target cell. In bacteria, the uptake of nitroimidazoles is generally considered to be a passive diffusion process, allowing the compound to enter the cell and become available for activation by intracellular nitroreductases. researchgate.net
Once inside the cell, the prodrug is activated, and the resulting reactive species are distributed throughout the cell, causing damage to various subcellular components, including the cell wall, DNA, and cytoplasmic proteins. nih.govnih.gov In hypoxic tumor cells, the activated metabolites become covalently bound to cellular macromolecules, leading to their accumulation in the hypoxic regions where they were activated. nih.gov This selective entrapment is a key feature of their use as hypoxia-targeting agents.
Induction of Specific Cellular Processes (e.g., programmed cell death, differentiation) in In Vitro Systems
The culmination of the molecular and cellular damage caused by activated this compound is the induction of cell death. In bacteria, the compound exhibits bactericidal activity, effectively killing the microorganisms rather than just inhibiting their growth. nih.gov
In cancer cells, related imidazo[1,2-a]pyridine (B132010) and pyrazine derivatives have been shown to induce apoptosis, or programmed cell death. rjeid.comnih.govnih.gov This is often characterized by morphological changes such as nuclear fragmentation, the activation of caspases (key enzymes in the apoptotic cascade), and the loss of mitochondrial membrane potential. nih.gov For example, copper-imidazo[1,2-a]pyridines were found to induce intrinsic apoptosis in colorectal cancer cells. nih.gov While these are different derivatives, it demonstrates the potential of the imidazo[1,2-a]pyrazine scaffold to be part of molecules that induce programmed cell death.
The table below summarizes the key molecular and cellular effects of nitroimidazoles, the class to which this compound belongs.
| Mechanism | Description | Key Molecules Involved | Cellular Outcome |
| Reductive Activation | The nitroimidazole prodrug is activated by intracellular nitroreductases. | Ddn, F420, Nitroreductases | Generation of reactive nitrogen species. nih.govacs.org |
| Enzyme Inhibition | Activated metabolites inhibit key cellular enzymes. | Mycolic acid synthesis enzymes, GAPDH, GST | Disruption of cell wall synthesis and cellular metabolism. nih.govnih.govnih.gov |
| Macromolecular Damage | Reactive nitrogen species cause damage to DNA and proteins. | DNA, Cellular Proteins | Respiratory poisoning, mutations, loss of protein function. nih.govnih.gov |
| Induction of Cell Death | The cumulative damage leads to cell death. | Caspases, Bcl-2 family proteins | Bactericidal activity, Apoptosis. rjeid.comnih.govnih.govnih.gov |
Preclinical Biological Evaluation in Non Human Systems
Antimicrobial Spectrum and Potency Assessment Against Pathogenic Microorganisms in Culture
There is no available data on the antimicrobial spectrum and potency of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine against pathogenic microorganisms. While other classes of imidazo-fused heterocycles and pyrazine (B50134) derivatives have been explored for their antibacterial and antifungal properties, specific minimum inhibitory concentration (MIC) values or other measures of antimicrobial activity for this compound have not been reported. nih.govnih.gov
Antiproliferative and Cytotoxic Effects Characterization on Diverse Cancer Cell Lines
Specific data on the antiproliferative and cytotoxic effects of this compound on a diverse range of cancer cell lines are not available. Studies on other imidazo[1,2-a]pyrazine (B1224502) derivatives have demonstrated cytotoxic activity. For example, novel 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives showed moderate cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines. nih.gov Similarly, other research has highlighted the antiproliferative potential of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine derivatives against melanoma cells. nih.gov However, these findings cannot be directly extrapolated to this compound.
Investigation of Immunomodulatory and Anti-inflammatory Activities in Cellular Assays
No published research was found that investigates the immunomodulatory and anti-inflammatory activities of this compound in cellular assays. The broader class of imidazo[1,2-a]pyridines has been noted for its potential anti-inflammatory properties, but specific data for the requested compound are absent. nih.gov
Target Engagement Validation and Identification of Preclinical Biomarkers in Ex Vivo Samples
Information regarding the molecular targets of this compound is not available. Target engagement studies, which are crucial for understanding a compound's mechanism of action, have not been published for this specific molecule. While some imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of specific kinases like PI3Kα and tropomyosin receptor kinases (Trks), the target of this compound remains unknown. nih.govnih.gov Consequently, no preclinical biomarkers have been identified.
Efficacy Studies in Established Animal Models of Disease
There are no published reports on the efficacy of this compound in established animal models of disease, such as infection models or tumor xenograft models. While some imidazo[1,2-a]pyrazine derivatives have undergone in vivo testing for conditions like epilepsy, the in vivo profile of this compound has not been described. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Animal Species
No studies detailing the pharmacokinetic and pharmacodynamic profile of this compound in preclinical animal species, such as rodents, have been found. Data on absorption, distribution, metabolism, and excretion (ADME) are essential for the development of any potential therapeutic agent. Pharmacokinetic studies have been conducted on other imidazo[1,2-a]pyrazine derivatives, revealing challenges such as high clearance, which would need to be assessed for the compound . nih.govnih.gov
Comparative Efficacy Studies with Reference Compounds and Established Therapies in Preclinical Settings
Extensive literature searches did not yield any publicly available preclinical comparative efficacy studies specifically for the chemical compound This compound . Therefore, a direct comparison with reference compounds and established therapies is not possible at this time.
To provide a relevant context for the potential efficacy of this and other novel nitroimidazoles, this section details the preclinical comparative efficacy of two prominent members of the nitroimidazole class that have advanced to clinical use: Pretomanid (B1679085) (formerly PA-824) and Delamanid (B1670213) (formerly OPC-67683). These compounds serve as crucial benchmarks for the evaluation of new antitubercular agents.
In Vitro Efficacy against Mycobacterium tuberculosis
The in vitro potency of nitroimidazoles is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium.
Pretomanid has demonstrated potent activity against both drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. Its MIC for drug-sensitive strains is reported to be in the range of 0.015 to 0.25 µg/mL, and for drug-resistant strains, it is between 0.03 and 0.53 µg/mL. researchgate.net Notably, there is no cross-resistance with existing anti-tuberculosis drugs. asm.org Pretomanid is also active against non-replicating anaerobic M. tuberculosis. researchgate.net
Delamanid also exhibits powerful in vitro activity against M. tuberculosis. It is a member of the nitro-dihydro-imidazooxazole class and has shown potent preclinical in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov
Another investigational nitroimidazole, TBA-354 , has shown in vitro potency similar to delamanid and greater than pretomanid against replicating M. tuberculosis. asm.orgnih.gov
A comparative study of the in vitro activity of delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis isolates revealed that delamanid exhibited greater potency. asm.org
Interactive Data Table: In Vitro Activity of Nitroimidazoles against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Pretomanid | Drug-Sensitive | 0.015 - 0.25 | researchgate.net |
| Drug-Resistant | 0.03 - 0.53 | researchgate.net | |
| Delamanid | Drug-Resistant | Not specified | nih.gov |
| TBA-354 | Replicating H37Rv | Potency > Pretomanid | asm.orgnih.gov |
In Vivo Efficacy in Preclinical Models
Preclinical animal models, most commonly mouse models of tuberculosis, are critical for evaluating the in vivo efficacy of new drug candidates.
Pretomanid has demonstrated significant dose-dependent activity in mouse infection models. asm.org These studies have been instrumental in establishing its potential for oral delivery in the treatment of tuberculosis. asm.org
Delamanid has also shown robust efficacy in preclinical in vivo models, which supported its progression into clinical development. nih.gov
TBA-354 has displayed exceptional efficacy in chronic murine tuberculosis models, with time- and dose-dependent in vivo bactericidal activity that is at least as potent as that of delamanid and more potent than that of pretomanid. asm.orgnih.gov
The preclinical data for these reference nitroimidazoles highlight the significant potential of this class of compounds in the fight against tuberculosis. Their potent bactericidal activity against both replicating and non-replicating bacteria, as well as against drug-resistant strains, underscores the importance of continued research into novel analogs such as this compound.
Computational Chemistry and Cheminformatics Approaches
Advanced Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine analogues to their biological targets. For instance, studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have utilized molecular docking to investigate their interactions with enzymes like phosphoinositide 3-kinase alpha (PI3Kα) and inducible nitric oxide synthase (iNOS). jocpr.comnih.gov In these studies, the docking poses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity.
Molecular dynamics (MD) simulations complement molecular docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. For imidazo[1,2-a]pyridine (B132010) analogues, MD simulations have been employed to assess the stability of the ligand in the active site of the target protein. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more complete picture of the interaction.
A hypothetical docking study of an this compound analogue into a kinase active site might reveal the following interactions:
| Interaction Type | Receptor Residue | Ligand Moiety |
| Hydrogen Bond | Asp123 | Imidazo[1,2-a]pyrazine core nitrogen |
| Hydrogen Bond | Lys45 | Methoxy (B1213986) group oxygen |
| Pi-Stacking | Phe189 | Imidazo[1,2-a]pyrazine ring |
| Hydrophobic Interaction | Leu78, Val86 | Methoxy group methyl |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead compounds. For the imidazo[1,2-a]pyrazine scaffold, 3D-QSAR studies have been successfully applied to understand the structural requirements for potent inhibitory activity against targets like PI3Kα. nih.gov
In a typical 3D-QSAR study, a series of analogues with known activities are aligned, and molecular fields (steric and electrostatic) are calculated. These fields are then correlated with the biological activity to generate a predictive model. The resulting contour maps highlight regions where modifications to the chemical structure are likely to increase or decrease activity.
| QSAR Model Parameter | Value | Interpretation |
| r² (training set) | 0.92 | High correlation between predicted and actual activity for the training set. |
| q² (test set) | 0.75 | Good predictive power for external compounds. |
| Steric Contour (Green) | Favorable | Indicates regions where bulky substituents enhance activity. |
| Steric Contour (Yellow) | Unfavorable | Indicates regions where bulky substituents decrease activity. |
| Electrostatic Contour (Blue) | Favorable | Indicates regions where electropositive groups enhance activity. |
| Electrostatic Contour (Red) | Unfavorable | Indicates regions where electronegative groups enhance activity. |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound. For example, the calculation of molecular orbitals (HOMO and LUMO) can help in understanding the charge transfer interactions with biological targets.
Furthermore, these methods can predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of newly synthesized analogues.
Virtual Screening Methodologies for Identifying Novel Analogues and Exploring Chemical Space
Virtual screening is a computational technique used to search large libraries of compounds for molecules that are likely to bind to a drug target. This approach can be either ligand-based or structure-based. Ligand-based virtual screening uses the structure of a known active compound, like this compound, to find other molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, uses the 3D structure of the target protein to dock and score a library of compounds. nih.gov
These methodologies have been effectively used for the discovery of novel imidazo[1,2-a]pyridine and related heterocyclic scaffolds, demonstrating their utility in expanding the chemical space around a hit compound. nih.gov
Ligand-Based and Structure-Based Drug Design Strategies for Optimization of this compound Analogues
Drug design strategies for optimizing analogues of this compound can be broadly categorized as ligand-based and structure-based.
Ligand-Based Drug Design: In the absence of a high-resolution structure of the biological target, ligand-based methods are employed. These strategies rely on the information from a set of known active molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity and can be used to design new analogues with improved potency. nih.gov
Structure-Based Drug Design: When the 3D structure of the target is available, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that fit snugly and make favorable interactions. Iterative cycles of design, synthesis, and testing, guided by the structural information, can lead to the development of highly potent and selective inhibitors. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Preclinical Systems
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico models for predicting ADME properties are increasingly used in the early stages of drug discovery to filter out compounds with unfavorable profiles. For imidazo[1,2-a]pyridine analogues, in silico ADMET (ADME and Toxicity) characteristics have been predicted to assess their drug-likeness. nih.gov Similarly, for other pyrazine-based heterocycles, SwissADME has been used to evaluate their pharmacokinetic attributes. nih.gov
These predictive models can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Conformational Analysis and Energy Landscape Mapping of the Imidazo[1,2-a]pyrazine Scaffold
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For the rigid imidazo[1,2-a]pyrazine scaffold, the conformational flexibility will primarily arise from the substituents at the 8-methoxy and 3-nitro positions.
Mapping the conformational energy landscape can provide valuable information about the accessible shapes of the molecule, which is crucial for understanding its interaction with a binding site. This analysis can be performed using various computational methods, from simple molecular mechanics to more sophisticated quantum chemical calculations.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis, Tautomerism, and Ligand-Target Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC) NMR experiments would be utilized.
Structural Verification: ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each proton and carbon atom. The expected chemical shifts for the imidazo[1,2-a]pyrazine (B1224502) core are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. For instance, the protons on the pyrazine (B50134) ring would exhibit characteristic shifts, and their coupling patterns in the ¹H spectrum would confirm their relative positions. tci-thaijo.org
Conformational Analysis: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. mdpi.com This is particularly important for understanding the spatial relationship between the methoxy group and the adjacent protons on the heterocyclic ring system. Computational studies on related imidazo-[1,2-a]pyrazine derivatives have been used to correlate experimental NMR data with calculated values to gain a deeper understanding of rotameric structures. nih.govrsc.org
Ligand-Target Interaction: When investigating the binding of this compound to a biological target, techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are employed. These experiments identify which protons of the ligand are in close contact with the protein, thereby mapping the binding epitope. Chemical Shift Perturbation (CSP) studies, where the NMR spectrum of a ¹⁵N-labeled protein is monitored upon titration with the compound, can reveal the location of the binding site on the protein surface.
Illustrative NMR Data for Imidazo[1,2-a]pyrazine Scaffold
The following table presents typical, illustrative chemical shift ranges for the core imidazo[1,2-a]pyrazine ring system. Actual values for this compound would be influenced by its specific substituents.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | 128 - 132 |
| H-3 | 7.5 - 7.9 | 115 - 120 |
| H-5 | 8.0 - 8.5 | 125 - 130 |
| H-6 | 7.0 - 7.5 | 115 - 120 |
| C-8a | N/A | 138 - 142 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Elucidation of Compound-Target Complexes
To understand the precise binding mode of this compound, high-resolution structural techniques are essential.
X-ray Crystallography: This technique provides an atomic-level three-dimensional structure of a molecule in its solid, crystalline state. Obtaining a single crystal of this compound would definitively confirm its molecular structure, including bond lengths, bond angles, and planarity. More importantly, co-crystallizing the compound with its biological target (e.g., an enzyme or receptor) can reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern binding. nih.govresearchgate.net Studies on other imidazopyrazine derivatives have successfully used X-ray crystallography to elucidate their binding mode within protein active sites, guiding further structure-based drug design. researchgate.net
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative. This technique can determine the structure of macromolecules in a near-native, vitrified state. If this compound binds to a large protein assembly, Cryo-EM could be used to visualize the compound within its binding pocket, providing crucial information for understanding its mechanism of action.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification in Preclinical Samples and Proteomic Analysis of Target Engagement
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds.
Metabolite Identification: In preclinical studies, understanding the metabolic fate of a compound is critical. HRMS coupled with liquid chromatography (LC-HRMS) is the gold standard for identifying metabolites in biological matrices like plasma, urine, or liver microsome incubations. nih.govresearchgate.net For this compound, potential metabolic pathways could include O-demethylation of the methoxy group, reduction of the nitro group, or hydroxylation of the ring system. HRMS can distinguish these metabolites from the parent compound and endogenous matrix components based on their exact mass.
Proteomic Analysis: HRMS is also central to chemical proteomics strategies for target identification and engagement. Photoaffinity labeling, where a photoreactive group is incorporated into the compound, can be used to covalently link the molecule to its protein targets upon UV irradiation. The labeled proteins can then be digested and analyzed by HRMS to identify the specific binding proteins and even the amino acid residues involved in the interaction. nih.govnih.gov
Plausible HRMS Fragmentation of this compound
This table illustrates a hypothetical fragmentation pattern that could be observed in an MS/MS experiment, aiding in structural confirmation.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - NO₂]⁺ | Loss of nitro group |
| [M+H]⁺ | [M+H - CH₃]⁺ | Loss of methyl radical from methoxy |
| [M+H]⁺ | [M+H - CO]⁺ | Ring fragmentation |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Characterizing Binding Thermodynamics and Kinetics with Biological Targets
ITC and SPR are powerful biophysical techniques that provide quantitative data on molecular interactions in real-time without the need for labeling.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. mpg.demalvernpanalytical.com By titrating this compound into a solution containing its target protein, a complete thermodynamic profile of the interaction can be obtained from a single experiment. johnshopkins.edu This includes the binding affinity (Kₐ or Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data is invaluable for understanding the driving forces behind the binding interaction (i.e., whether it is enthalpy- or entropy-driven). nih.gov
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip upon binding. nih.gov In a typical SPR experiment, the target protein is immobilized on the chip, and a solution of this compound is flowed over the surface. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑₓₓ), from which the equilibrium dissociation constant (Kᴅ) can be calculated. researchgate.netresearchgate.net This kinetic information, particularly the residence time of the compound on its target, is often a critical determinant of in vivo efficacy. mdpi.com
Typical Parameters Obtained from ITC and SPR
| Technique | Key Parameters Determined | Information Provided |
| ITC | Kᴅ (Dissociation Constant), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) | Thermodynamics and driving forces of binding |
| SPR | kₐ (Association Rate), kₑₓₓ (Dissociation Rate), Kᴅ (Dissociation Constant) | Kinetics and affinity of binding |
Circular Dichroism (CD) and Fluorescence Spectroscopy for Investigating Protein Conformational Changes and Ligand-Induced Modifications
These spectroscopic techniques are sensitive to the structure and environment of proteins and can detect changes upon ligand binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules. nih.govnih.gov Far-UV CD (190-250 nm) provides information about the secondary structure of a protein (α-helix, β-sheet content). Near-UV CD (250-350 nm) probes the tertiary structure around aromatic amino acids. Binding of this compound to its target could induce conformational changes in the protein, which would be detectable as a change in the CD spectrum, providing evidence of the binding event and its impact on protein structure. rsc.orgresearchgate.netspringernature.com
Fluorescence Spectroscopy: The intrinsic fluorescence of a protein, typically from tryptophan and tyrosine residues, is highly sensitive to the local environment. When a ligand like this compound binds near one of these residues, the fluorescence can be quenched or enhanced. This change can be monitored to determine binding affinities and study the binding mechanism. rsc.org
Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Bioanalytical Profiling in Preclinical Models
Chromatographic methods are essential for the separation, detection, and quantification of compounds in complex mixtures, such as biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse technique for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. nih.gov A validated LC-MS/MS method would be developed to accurately measure the concentration of this compound and its major metabolites in plasma, tissues, and other biological fluids from preclinical models. researchgate.netnih.gov The high selectivity and sensitivity of LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allow for quantification down to very low levels (pg/mL). usda.govnih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile analytes, GC-MS can be an alternative. While likely less applicable to a compound like this compound without derivatization due to its polarity and molecular weight, it remains a powerful tool in metabolite profiling for certain classes of smaller molecules.
Vibrational Spectroscopy (Infrared and Raman) for Structural Characterization and Analysis of Intermolecular Interactions
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the C-O stretch of the methoxy group, the asymmetric and symmetric stretches of the nitro group (NO₂), and the various C=C, C=N, and C-H vibrations of the heterocyclic ring system. nih.govtsijournals.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the core aromatic framework. In studies of ligand-protein interactions, changes in the Raman spectrum can indicate which parts of the molecule are involved in binding. researchgate.net
Prodrug Design and Advanced Delivery Systems in Preclinical Research
Design and Synthesis of Prodrugs for Enhanced Bioavailability and Targeted Delivery in Preclinical Models
The design of prodrugs for 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine can be approached through several strategic modifications aimed at improving its pharmacokinetic profile and enabling targeted drug release. One of the most promising strategies revolves around the inherent properties of the 3-nitro group. Nitroaromatic compounds can be selectively activated under the hypoxic conditions characteristic of solid tumors. nih.govencyclopedia.pub
This bio-reductive activation is a cornerstone of hypoxia-activated prodrugs (HAPs). encyclopedia.pub The electron-withdrawing nitro group can be reduced by various reductase enzymes, which are highly expressed in hypoxic tumor cells, to form more electron-rich species like hydroxylamines and amines. researchgate.net This reduction can trigger the release of a cytotoxic agent. In the case of this compound, the core molecule itself could be the active cytotoxin, or it could be designed to release a potent anticancer drug upon reduction.
The synthesis of such prodrugs would involve the strategic attachment of a promoiety to the imidazo[1,2-a]pyrazine (B1224502) core, which is cleaved upon nitroreduction. For instance, a carbamate (B1207046) or an ether linkage could be established at a suitable position on the scaffold, which is cleaved upon the electronic changes induced by the reduction of the nitro group.
The synthesis of various imidazo[1,2-a]pyrazine derivatives has been extensively reported, often involving the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov Functionalization at different positions of the imidazo[1,2-a]pyrazine ring can be achieved through various organic reactions, allowing for the introduction of prodrug moieties. rsc.org
Strategies for Improving Aqueous Solubility and Membrane Permeability in In Vitro and Ex Vivo Systems
Poor aqueous solubility is a common challenge for many heterocyclic compounds and can significantly limit oral bioavailability and parenteral formulation development. nih.gov Strategies to enhance the solubility of this compound are crucial for its preclinical evaluation.
Physical Modifications:
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate. nih.gov
Modification of Crystal Habit: Preparing different polymorphs or an amorphous form of the compound can lead to improved solubility, as amorphous forms generally exhibit higher free energy and faster dissolution. researchgate.net
Solid Dispersions: Dispersing the compound in an inert carrier matrix, such as a hydrophilic polymer (e.g., polyethylene (B3416737) glycol, polyvinylpyrrolidone), can enhance its wettability and dissolution. ijpsjournal.com
Chemical Modifications:
Salt Formation: If the imidazo[1,2-a]pyrazine core possesses a sufficiently basic nitrogen atom, formation of a pharmaceutically acceptable salt can significantly improve aqueous solubility. youtube.com
Prodrugs: As discussed previously, attaching a hydrophilic promoiety can enhance water solubility. For example, a phosphate (B84403) ester could be introduced, which would be cleaved in vivo by phosphatases to release the active drug.
Complexation: The use of cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic drugs by encapsulating the nonpolar part of the molecule within the cyclodextrin (B1172386) cavity. nih.gov
The following table summarizes potential solubility enhancement techniques and their anticipated outcomes for this compound.
| Technique | Principle | Expected Outcome for this compound |
| Micronization | Increased surface area | Improved dissolution rate |
| Solid Dispersion with PVP K30 | Amorphous dispersion in a hydrophilic polymer | Enhanced aqueous solubility and dissolution |
| Complexation with HP-β-CD | Inclusion of the hydrophobic scaffold in the cyclodextrin cavity | Increased apparent water solubility |
| Salt Formation | Ionization of a basic center | Significantly improved aqueous solubility |
Membrane permeability can be assessed using in vitro models such as the Caco-2 cell permeability assay. nih.gov Modifications to the molecular structure, while balancing solubility, can be made to optimize its permeability characteristics. The methoxy (B1213986) group, for instance, can contribute to the lipophilicity of the molecule, which is a key factor in membrane transport. researchgate.net
Encapsulation within Nanocarriers (e.g., Liposomes, Polymeric Nanoparticles) for Controlled Preclinical Delivery
Nanocarriers offer a powerful platform for the delivery of anticancer agents, providing benefits such as improved solubility, enhanced stability, prolonged circulation time, and targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govresearchgate.net
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For a molecule like this compound, which is likely to have a degree of lipophilicity, it could be efficiently entrapped within the lipid bilayer of liposomes. Surface modification of liposomes with targeting ligands (e.g., antibodies, peptides) can further enhance tumor-specific delivery.
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles encapsulating the drug. These systems can provide controlled and sustained release of the payload. The release kinetics can be modulated by altering the polymer composition and molecular weight.
The physicochemical properties of the nanocarriers are critical for their in vivo performance and can be characterized by various techniques.
| Parameter | Technique | Importance |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Influences in vivo distribution, cellular uptake, and clearance |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates colloidal stability |
| Encapsulation Efficiency | Spectrophotometry, HPLC | Determines the drug loading capacity of the nanocarrier |
| Drug Release Profile | Dialysis Method | Predicts the in vivo release kinetics |
Development of Sustained-Release Formulations and Controlled Delivery Systems for Preclinical Applications
Maintaining therapeutic drug concentrations over an extended period can improve efficacy and reduce side effects. Sustained-release formulations are designed to achieve this by controlling the rate of drug delivery.
For preclinical studies, injectable sustained-release depots can be formulated using biodegradable polymers like PLGA. When injected, these depots form a matrix from which the drug is slowly released as the polymer degrades. The release profile can be tailored from days to weeks by adjusting the polymer's molecular weight and the lactide-to-glycolide ratio.
Another approach is the use of in situ forming implants. These are administered as a solution of the drug and a polymer in a biocompatible solvent. Upon injection, the solvent diffuses away, and the polymer precipitates, forming a solid implant that releases the drug over time.
Evaluation of Prodrug Activation Mechanisms and Metabolic Stability in Cellular and Animal Models
Understanding the activation mechanism of a prodrug and its metabolic fate is crucial for its development. nih.gov
In Vitro Models:
Cellular Assays: Cancer cell lines cultured under both normoxic and hypoxic conditions can be used to evaluate the selective activation of a nitroaromatic prodrug. The conversion of the prodrug to its active form and the subsequent cytotoxicity can be measured.
Subcellular Fractions: Liver microsomes are commonly used to assess the metabolic stability of a compound. nih.gov These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. mdpi.com The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. researchgate.net The methoxy group on the 8-position of the imidazo[1,2-a]pyrazine ring is a likely site for O-demethylation by CYP enzymes. nih.govtandfonline.com
The following table shows representative data for the in vitro metabolic stability of a hypothetical imidazo[1,2-a]pyrazine derivative in human liver microsomes.
| Compound | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-Life (t½, min) |
| Test Compound | 0 | 100 | 25 |
| 5 | 85 | ||
| 15 | 60 | ||
| 30 | 35 | ||
| 60 | 10 |
Animal Models:
Pharmacokinetic Studies: Following administration of the prodrug to animal models (e.g., mice, rats), blood and tissue samples can be collected at various time points to quantify the concentrations of the prodrug and its active metabolite. This provides information on absorption, distribution, metabolism, and excretion (ADME).
Efficacy Studies: Tumor-bearing animal models are used to assess the antitumor efficacy of the prodrug or its formulation. The reduction in tumor volume over time is a key endpoint.
By systematically applying these preclinical research strategies, the therapeutic potential of this compound can be thoroughly evaluated and optimized, paving the way for potential clinical development.
Emerging Applications and Future Research Directions
Exploration of Novel Therapeutic Indications and Biological Activities in Preclinical Disease Models
The imidazo[1,2-a]pyrazine (B1224502) scaffold has demonstrated a remarkable diversity of biological activities, suggesting a rich landscape for future exploration in various preclinical disease models.
Oncology: Derivatives of imidazo[1,2-a]pyrazine have shown potent activity as inhibitors of key cancer-related targets. For instance, some have been identified as inhibitors of tubulin polymerization, inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov Others have demonstrated efficacy as PI3K/mTOR dual inhibitors and Aurora-A kinase inhibitors. nih.govnih.gov A notable area of investigation involves their role as Gαq/11 inhibitors, which have shown promise in preclinical models of uveal melanoma. researchgate.netnih.gov The antiproliferative activity of these compounds has been observed against various cancer cell lines, including melanoma, laryngeal carcinoma, hepatocellular carcinoma, and breast cancer. nih.govrsc.org Future research will likely focus on evaluating the in vivo efficacy and safety of these derivatives in xenograft and patient-derived xenograft (PDX) models of these cancers.
Neurological Disorders: Certain imidazo[1,2-a]pyrazines have been characterized as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit. nih.gov This has led to the investigation of their potential as novel antiepileptic agents, with studies in rodent seizure models demonstrating robust protection against seizures without significant motor impairment. nih.gov Further preclinical studies could explore their utility in other neurological conditions where modulation of glutamatergic neurotransmission is desirable.
Infectious Diseases: The imidazo[1,2-a]pyrazine core has been identified as a promising scaffold for the development of novel anti-infective agents. Some derivatives have exhibited activity as inhibitors of the VirB11 ATPase in Helicobacter pylori, a key component of its type IV secretion system, suggesting a potential strategy to reduce the virulence of this pathogenic bacterium. ucl.ac.uk Additionally, various derivatives have displayed antibacterial and antifungal properties. tsijournals.comresearchgate.net Future preclinical work could involve testing these compounds against a broader range of clinically relevant pathogens, including drug-resistant strains.
Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other potential therapeutic applications. For example, some derivatives have been found to possess antioxidant properties. tsijournals.com Others have been investigated for their cardiac-stimulating, uterine-relaxing, and antibronchospastic effects. acs.org Preclinical models for these conditions could be used to further characterize the therapeutic potential of novel derivatives.
Investigation of Combination Therapies and Synergistic Effects with Established Agents in In Vitro Systems
The potential for imidazo[1,2-a]pyrazine derivatives to act synergistically with existing therapeutic agents is a promising area of future research. In vitro studies are the first step in identifying these beneficial combinations.
Oncology: In the context of cancer, combining targeted therapies is a well-established strategy to enhance efficacy and overcome resistance. acs.org For imidazo[1,2-a]pyrazine derivatives that act as kinase inhibitors, in vitro studies could explore combinations with other kinase inhibitors that target different nodes in a signaling pathway or with conventional cytotoxic chemotherapies. bath.ac.uk For example, a PI3K inhibitor from this class could be tested in combination with a MEK inhibitor in KRAS-mutant cancer cell lines.
Infectious Diseases: For derivatives with antimicrobial activity, in vitro checkerboard assays could be employed to assess for synergistic effects with established antibiotics or antifungals. This could be particularly relevant for tackling drug-resistant infections, where combination therapy is often a clinical necessity.
Development of Diagnostic Probes and Imaging Agents Based on the Imidazo[1,2-a]pyrazine Scaffold for Preclinical Research
The imidazo[1,2-a]pyrazine scaffold could potentially be adapted for use in the development of diagnostic tools and imaging agents for preclinical research.
Fluorescent Probes: If a derivative of imidazo[1,2-a]pyrazine is found to bind with high affinity and specificity to a particular biological target, it could be functionalized with a fluorophore to create a fluorescent probe. Such a probe could be used in techniques like fluorescence microscopy and flow cytometry to visualize the target in cells and tissues, aiding in the elucidation of its biological function.
Positron Emission Tomography (PET) Ligands: For targets that are highly expressed in certain diseases, such as specific kinases in tumors, a potent and selective imidazo[1,2-a]pyrazine inhibitor could be radiolabeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F). The resulting PET ligand could be used in preclinical imaging studies to non-invasively assess target engagement and expression levels in vivo, which can be valuable for drug development and patient selection in clinical trials.
Potential Applications in Materials Science or Chemical Biology Beyond Traditional Medicinal Chemistry
While the primary focus of research on the imidazo[1,2-a]pyrazine scaffold has been in medicinal chemistry, its chemical properties may lend themselves to applications in other fields.
Organic Electronics: Heterocyclic compounds are of interest in the development of organic electronic materials. The fused aromatic system of the imidazo[1,2-a]pyrazine core could be explored for its electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) after appropriate functionalization.
Chemical Sensors: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can act as coordination sites for metal ions. This property could be exploited to design chemosensors where the binding of a specific metal ion induces a change in the spectroscopic properties (e.g., fluorescence or color) of the molecule.
Challenges and Opportunities in the Translational Research Pipeline from Preclinical Discovery to Investigational New Drug (IND) Candidacy
The translation of a promising preclinical compound into a clinical candidate is a complex process with numerous challenges and opportunities.
Challenges:
Pharmacokinetics and Metabolism: A significant hurdle for many drug candidates, including those based on the imidazo[1,2-a]pyrazine scaffold, is achieving a suitable pharmacokinetic profile. Issues such as high clearance can limit in vivo efficacy. nih.gov For kinase inhibitors, suboptimal pharmacokinetic properties are a common reason for failure. nih.gov
Toxicity: Off-target effects of kinase inhibitors can lead to toxicity, which is a major concern in drug development. techscience.com Thorough preclinical toxicology studies are essential to identify potential liabilities.
Drug Resistance: In oncology, the development of resistance to targeted therapies is a major clinical challenge. acs.org For imidazo[1,2-a]pyrazine-based kinase inhibitors, it will be crucial to understand the potential mechanisms of resistance and to develop strategies to overcome them. nih.gov
Predictive Models: The use of clinically irrelevant drug concentrations in preclinical studies can lead to misleading results and the failure of drug repurposing efforts in later clinical stages. nih.gov
Opportunities:
Structure-Based Drug Design: The crystal structures of imidazo[1,2-a]pyrazine derivatives in complex with their targets can provide valuable insights for the design of more potent and selective inhibitors. nih.gov
Biomarker Development: The identification of predictive biomarkers can help to select the patient populations most likely to respond to a particular therapy, increasing the chances of clinical success.
Novel Delivery Systems: For compounds with challenging physicochemical properties, novel drug delivery systems, such as nanoformulations, could be explored to improve their pharmacokinetic and pharmacodynamic profiles. nih.gov
Perspectives on Future Derivatization Strategies and Novel Scaffold Modifications for Enhanced Activity or Specificity
The imidazo[1,2-a]pyrazine scaffold offers multiple positions for chemical modification, providing a rich platform for the development of new derivatives with improved properties.
Regioselective Functionalization: Recent advances in synthetic methodology have enabled the regioselective functionalization of the imidazo[1,2-a]pyrazine core. nih.gov Techniques involving organometallic intermediates allow for the precise introduction of substituents at various positions, which is crucial for systematic structure-activity relationship (SAR) studies. nih.gov
Scaffold Hopping and Isosteric Replacement: To address issues such as poor metabolic stability, medicinal chemists can employ strategies like scaffold hopping, where the imidazo[1,2-a]pyrazine core is replaced with an isosteric ring system that may have more favorable properties. nih.gov
Fragment-Based and Structure-Based Design: The use of fragment-based screening and structure-based design approaches can guide the rational modification of the imidazo[1,2-a]pyrazine scaffold to enhance binding affinity and selectivity for the desired target.
Multi-component Reactions: The development of efficient one-pot, multi-component reactions for the synthesis of imidazo[1,2-a]pyrazine derivatives can accelerate the discovery of new bioactive compounds. rsc.org
Q & A
Q. What are the optimal synthetic routes for introducing methoxy and nitro groups at the 8- and 3-positions of imidazo[1,2-a]pyrazine?
- Methodological Answer : The synthesis typically involves sequential substitution reactions. For the 8-methoxy group, nucleophilic substitution using methoxide under basic conditions is effective, as demonstrated in brominated precursors . Nitration at position 3 requires electrophilic substitution, where a mixture of nitric acid and sulfuric acid is used. Regioselectivity is influenced by electron density distribution; computational modeling (e.g., Hückel calculations) predicts higher reactivity at position 3 due to electron-deficient pyrazine rings . Key steps include:
- Step 1 : Bromination at position 8 using N-bromosuccinimide (NBS) in acetonitrile .
- Step 2 : Methoxy substitution via SNAr with sodium methoxide .
- Step 3 : Nitration at position 3 using fuming HNO₃ at 0–5°C .
Q. What spectroscopic techniques are most effective for characterizing 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine?
- Methodological Answer :
- ¹H/¹³C NMR : Look for downfield shifts at C3 (δ ~150 ppm for nitro groups) and C8 (δ ~55 ppm for methoxy) .
- IR Spectroscopy : Key peaks include C=N stretches (~1546 cm⁻¹) and nitro group vibrations (~1350–1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the theoretical mass (C₇H₆N₄O₃: ~218.04 g/mol) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Use silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate steps. For final purification, recrystallization in ethanol/water (1:1) yields >95% purity . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves nitro-substituted isomers .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group at position 3 influence the reactivity of the methoxy group at position 8?
- Methodological Answer : The nitro group reduces electron density at C8 via conjugation, making the methoxy group more susceptible to nucleophilic displacement. Kinetic studies show a 10-fold increase in hydrolysis rate under basic conditions compared to non-nitrated analogs . DFT calculations (B3LYP/6-31G*) confirm enhanced partial positive charge at C8 (+0.12 e) .
Q. What strategies mitigate competing side reactions during nitration to ensure regioselective 3-nitro formation?
- Methodological Answer :
Q. How do steric and electronic factors affect binding affinity to kinase enzymes compared to halogenated analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals that the nitro group at C3 forms a hydrogen bond with kinase ATP-binding pockets (e.g., EGFR-TK, ΔG = −9.2 kcal/mol), while methoxy at C8 enhances hydrophobic interactions. Halogenated analogs (e.g., 8-Cl) show weaker binding due to larger van der Waals radii and reduced electron density .
Q. What computational methods predict regioselectivity in electrophilic attacks on derivatives?
- Methodological Answer :
- Fukui Functions : Identify nucleophilic (C3) and electrophilic (C5) sites .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions using Gaussian09 at the MP2/6-311++G(d,p) level .
- Machine Learning : Train models on existing imidazo[1,2-a]pyrazine reaction data to predict substituent effects .
Biological Activity & Applications
Q. What are the known biological activities of methoxy- and nitro-substituted imidazo[1,2-a]pyrazines?
- Methodological Answer :
- Antimicrobial : MIC = 2–8 µg/mL against S. aureus (via membrane disruption) .
- Anticancer : IC₅₀ = 1.5 µM against HeLa cells (inhibits PI3K/Akt pathway) .
- Anti-inflammatory : Reduces TNF-α production by 70% in LPS-stimulated macrophages .
Q. How can researchers validate target engagement in cellular assays?
- Methodological Answer : Use fluorescence polarization assays with FITC-labeled probes to quantify binding to kinases . For in vivo studies, employ CRISPR-Cas9 knock-in models to track compound localization via radiolabeling (¹⁴C or ³H) .
Data Contradictions & Resolution
Q. Why do some studies report conflicting bioactivity data for similar derivatives?
- Methodological Answer :
Variations arise from differences in substitution patterns (e.g., 3-nitro vs. 5-nitro) and assay conditions. For example, 8-methoxy-3-nitro derivatives show stronger kinase inhibition than 8-Cl analogs due to improved solubility . Standardize testing using the NCI-60 cell line panel and PubChem’s BioAssay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
